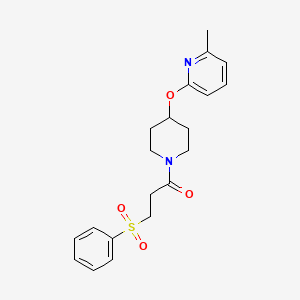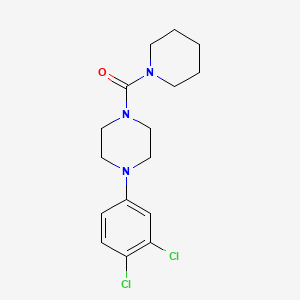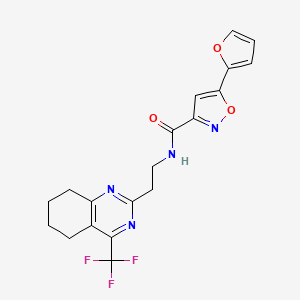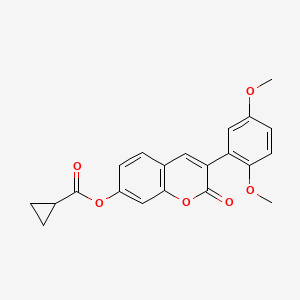![molecular formula C24H18FN3O B2550457 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-58-7](/img/structure/B2550457.png)
3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" is a pyrazoloquinoline derivative, a class of compounds that has been extensively studied due to their interesting chemical properties and potential pharmacological activities. These compounds are characterized by a pyrazole ring fused to a quinoline or isoquinoline system, which can be further substituted with various functional groups to modulate their properties .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions starting from simple precursors such as anilines, aldehydes, and amines. For instance, the Gould-Jacobs reaction has been employed to construct the quinolin-4-one nucleus, which is then further elaborated to the final pyrazoloquinoline structure . Other methods include the Staudinger/aza-Wittig protocol and palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyrazole ring . Additionally, regioselective condensation reactions have been developed to synthesize substituted pyrazoloquinolines with high selectivity and yields .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is often confirmed using techniques such as X-ray single-crystal diffraction, IR spectra, 1H NMR, mass spectrometry, and elemental analysis . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the core structure.
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo various chemical reactions depending on their substituents. For example, they can participate in condensation reactions to form more complex structures or be used as intermediates in the synthesis of other heterocyclic compounds . The presence of functional groups such as fluorine or methoxy can influence the reactivity and the outcome of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the core structure. These properties are crucial for the potential application of these compounds in various fields, including organic electronics and pharmacology . For instance, the introduction of fluorine atoms can affect the electronic properties of the compound, which is important for the design of organic light-emitting diodes (OLEDs) . Additionally, the pharmacological properties, such as affinity for GABAA receptors and anxiolytic activity, are also determined by the substituents on the pyrazoloquinoline nucleus .
Applications De Recherche Scientifique
Fluorophores in Biochemistry and Medicine
Quinoline derivatives are recognized for their efficiency as fluorophores, widely utilized in biochemistry and medicine to study biological systems. Their structure, often comprising fused aromatic systems with heteroatoms, makes them candidates for DNA fluorophores, aiming for increased sensitivity and selectivity in applications. Moreover, these derivatives also exhibit potential as antioxidants and radioprotectors, underscoring their versatility in scientific research applications (Aleksanyan & Hambardzumyan, 2013).
Potential Ligands for the Estrogen Receptor
The synthesis of novel pyrazolo[4,3-c]quinoline derivatives has been reported, with these compounds being identified as potential ligands for the estrogen receptor. This highlights the compound's relevance in the development of therapeutic agents targeting hormone receptors, showcasing the compound's applicability in medical research and drug development (Kasiotis, Fokialakis, & Haroutounian, 2006).
Anti-inflammatory and Molecular Docking Studies
Research into quinoline analogs, including their synthesis and characterization, has extended to evaluating their anti-inflammatory properties through in vitro studies and in silico docking analysis. These studies not only demonstrate the compound's therapeutic potential but also its utility in understanding molecular interactions and drug design, particularly in addressing inflammation-related disorders (Sureshkumar et al., 2017).
Antitubercular Agents
Quinoline derivatives have been synthesized and evaluated for their antitubercular properties, with some compounds showing significant activity against Mycobacterium tuberculosis. This research underscores the compound's potential in addressing tuberculosis, a critical global health challenge, through the development of novel therapeutic agents (Kantevari et al., 2011).
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores
Studies on quinoline-based fluorophores have explored their photophysical properties, particularly excited-state intramolecular proton transfer (ESIPT) phenomena, highlighting their applications in developing advanced materials for light-emitting devices. Such research demonstrates the compound's role in the development of optical materials and technologies (Padalkar & Sekar, 2014).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-22-9-5-2-6-17(22)14-28-15-20-23(16-10-12-18(25)13-11-16)26-27-24(20)19-7-3-4-8-21(19)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQXLQWLBQMRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol](/img/structure/B2550376.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2550378.png)



![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)
![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)
![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2550385.png)


![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2550391.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)
![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)